molecular formula C14H12O5 B11793458 Methyl3-((5-formylfuran-2-yl)methoxy)benzoate

Methyl3-((5-formylfuran-2-yl)methoxy)benzoate

Cat. No.: B11793458
M. Wt: 260.24 g/mol
InChI Key: AGCOWGKHLGSBTK-UHFFFAOYSA-N
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Description

Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate is an organic compound with the molecular formula C13H10O4 It is characterized by the presence of a benzoate ester linked to a furan ring, which is further substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 3-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with 5-formyl-2-furylmethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester and furan ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The furan ring and benzoate ester contribute to the compound’s overall reactivity and stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-formyl-2-furyl)benzoate: Similar structure but lacks the methoxy group.

    Methyl 3-(5-hydroxyfuran-2-yl)methoxy)benzoate: Contains a hydroxyl group instead of a formyl group.

    Methyl 3-(5-methylfuran-2-yl)methoxy)benzoate: Contains a methyl group instead of a formyl group.

Uniqueness

Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate is unique due to the presence of both a formyl group and a furan ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 3-[(5-formylfuran-2-yl)methoxy]benzoate

InChI

InChI=1S/C14H12O5/c1-17-14(16)10-3-2-4-11(7-10)18-9-13-6-5-12(8-15)19-13/h2-8H,9H2,1H3

InChI Key

AGCOWGKHLGSBTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC=C(O2)C=O

Origin of Product

United States

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